VIC phosphoramidite, 6-isomer

Description

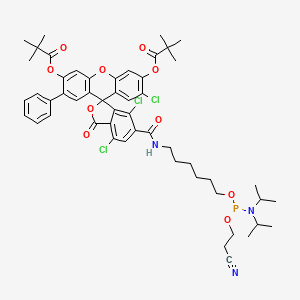

VIC phosphoramidite, 6-isomer is a critical reagent in oligonucleotide synthesis, primarily used to label qPCR probes. It belongs to the asymmetrical xanthene dye family, characterized by its high brightness and photostability. Key properties include:

- Molecular Formula: C₅₂H₅₉Cl₃N₃O₁₀P

- Molecular Weight: 1023.39 g/mol

- CAS Number: 1414265-81-8

- Spectral Properties: Absorption/emission maxima are comparable to HEX and JOE dyes, with minimal spectral overlap in multiplex assays .

- Storage: Stable for 12 months at -20°C in the dark; sensitive to light and moisture .

Properties

Molecular Formula |

C52H59Cl3N3O10P |

|---|---|

Molecular Weight |

1023.4 g/mol |

IUPAC Name |

[4,7,7'-trichloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxo-2'-phenylspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C52H59Cl3N3O10P/c1-30(2)58(31(3)4)69(64-24-18-21-56)63-23-17-12-11-16-22-57-46(59)34-26-38(54)43-44(45(34)55)52(68-47(43)60)35-25-33(32-19-14-13-15-20-32)39(66-48(61)50(5,6)7)28-40(35)65-41-29-42(37(53)27-36(41)52)67-49(62)51(8,9)10/h13-15,19-20,25-31H,11-12,16-18,22-24H2,1-10H3,(H,57,59) |

InChI Key |

WNXGKJMDPRPEFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC(=C2C(=C1Cl)C3(C4=CC(=C(C=C4OC5=C3C=C(C(=C5)OC(=O)C(C)(C)C)C6=CC=CC=C6)OC(=O)C(C)(C)C)Cl)OC2=O)Cl)OCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VIC phosphoramidite, 6-isomer involves the reaction of the corresponding alcohol with a phosphitylating reagent. This process is typically carried out under standard coupling conditions, similar to those used for normal nucleobases. The coupling reaction usually takes about 10 minutes . Deprotection is achieved using standard conditions with ammonium hydroxide or a solution of 30% ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) at 65°C for 15 minutes .

Industrial Production Methods: Industrial production of phosphoramidites, including this compound, often involves automated chemical synthesis. This method allows for the efficient production of oligonucleotides, which are essential for various applications in research laboratories, hospitals, and industry .

Chemical Reactions Analysis

Types of Reactions: VIC phosphoramidite, 6-isomer primarily undergoes substitution reactions during the synthesis of oligonucleotides. The key step in this process is the reaction of the nucleoside phosphoramidite building block with the terminal 5’-OH of the oligonucleotide .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include phosphitylating agents and ammonium hydroxide. The reaction conditions typically involve standard coupling and deprotection procedures .

Major Products Formed: The major product formed from the reaction of this compound is a labeled oligonucleotide, which can be used in various molecular biology applications .

Scientific Research Applications

VIC phosphoramidite, 6-isomer is widely used in scientific research for labeling oligonucleotides in qPCR probes. These probes are essential for the detection and quantification of nucleic acids in various biological samples. The compound is also used in the design of TaqMan, Molecular Beacon, and Scorpion probes . Additionally, this compound is employed in the synthesis of fluorescence-labeled oligonucleotides for diagnostic assays, molecular assays, microscopy, and microarrays .

Mechanism of Action

The mechanism of action of VIC phosphoramidite, 6-isomer involves its conjugation to oligonucleotides at the 5’-end. This labeling allows for the detection of specific nucleic acid sequences through fluorescence. The spectral properties of this compound enable it to emit fluorescence in the yellow-green part of the spectrum, which is detected during qPCR and other molecular assays .

Comparison with Similar Compounds

Spectral Properties and Fluorescence Performance

VIC’s emission (~565 nm) allows distinct channel separation in multiplex systems (e.g., FAM: 494/518 nm; CY5: 650/670 nm), minimizing crosstalk . HEX and SIMA share similar spectra but differ in stability (SIMA > HEX) .

Structural and Molecular Characteristics

The 6-isomer configuration ensures precise coupling at the 5′-end of oligonucleotides, critical for probe functionality .

Cost and Commercial Availability

| Compound | Price (250 mg) | Supplier Example |

|---|---|---|

| VIC | ¥3935 | Lumiprobe |

| TET | ¥1438 | Lumiprobe |

| HEX | ¥4617 (1 g) | Lumiprobe |

| SIMA | ¥16535 (5 g) | Lumiprobe |

VIC’s higher cost reflects its specialized role in high-sensitivity assays, whereas TET is more economical for general use .

Stability and Application-Specific Performance

- Thermal Stability : VIC-labeled probes maintain fluorescence integrity during qPCR thermal cycling, outperforming JOE in high-temperature applications .

- Chemical Stability : SIMA’s resistance to photobleaching surpasses HEX, making it preferable for long-term imaging . VIC balances stability and brightness for real-time PCR .

Q & A

Basic Research Questions

Q. How is VIC phosphoramidite, 6-isomer incorporated into oligonucleotides during solid-phase synthesis?

- Methodological Answer : The reagent is coupled to the 5'-terminus of oligonucleotides using standard phosphoramidite chemistry. A 10-minute coupling time is recommended with a 10–20-fold molar excess of the phosphoramidite and an activator (e.g., 1H-tetrazole) to ensure >95% coupling efficiency. Post-synthesis, deprotection is performed under standard conditions (ammonium hydroxide) or with AMA (ammonium hydroxide/methylamine) at 65°C for 15 minutes, which may generate minor side products (e.g., dye degradation) requiring HPLC purification .

Q. What are the spectral properties of VIC phosphoramidite, and how do they compare to HEX and JOE dyes?

- Methodological Answer : VIC exhibits absorption/emission maxima similar to HEX (ex: 535 nm, em: 552 nm) and JOE (ex: 520 nm, em: 548 nm), making it suitable for multiplex qPCR. However, asymmetrical xanthene structure confers a slight redshift compared to HEX. Researchers should validate spectral overlap using fluorimeter scans and select filters with minimal cross-talk (e.g., FAM/VIC/ROX channels) .

Q. How should VIC phosphoramidite be stored to maintain stability?

- Methodological Answer : Store lyophilized reagent at -20°C in the dark, desiccated, for up to 12 months. Avoid repeated freeze-thaw cycles. Post-synthesis, labeled oligonucleotides should be stored in amber vials at -20°C to prevent photobleaching. Degradation is indicated by reduced fluorescence intensity or HPLC retention time shifts .

Advanced Research Questions

Q. How can isomer purity impact probe performance in quantitative assays?

- Methodological Answer : The 6-isomer is the active form; contamination with 5-isomer or other impurities (>5%) reduces probe efficiency. Validate purity via ³¹P NMR (distinct chemical shifts for isomers) and reverse-phase HPLC (retention time differences). Isomer-specific discrepancies in quenching efficiency or Förster resonance energy transfer (FRET) can lead to inconsistent Ct values in qPCR .

Q. What experimental strategies mitigate side products during AMA-mediated deprotection?

- Methodological Answer : AMA deprotection at 65°C may cleave the dye-oligonucleotide bond. To minimize this:

- Reduce deprotection time to 10–12 minutes.

- Use a scavenger (e.g., 0.1 M β-mercaptoethanol) to prevent oxidative damage.

- Analyze products via LC-MS to identify side products (e.g., truncated oligonucleotides or free dye) and adjust protocols accordingly .

Q. How can researchers resolve fluorescence intensity discrepancies in multiplex assays using VIC-labeled probes?

- Methodological Answer : Discrepancies arise from dye-dye interactions (e.g., homo-FRET) or secondary structures. Solutions include:

- Optimizing probe length (20–30 bp) to minimize self-quenching.

- Using "dark quenchers" (e.g., BHQ-1) instead of fluorescent quenchers.

- Validating probe linearity via serial dilutions and comparing with HEX-labeled controls .

Q. How to assess VIC dye stability under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer :

- pH stability : Incubate labeled probes in buffers (pH 4–10) for 24 hours and measure fluorescence intensity changes. VIC is stable at pH 7–9 but degrades in acidic conditions.

- Thermal stability : Perform thermal cycling (20–95°C) and compare pre/post-melting fluorescence. A >15% drop indicates dye instability, necessitating buffer optimization (e.g., adding 1 mM DTT) .

Data Analysis & Validation

Q. How to troubleshoot low coupling efficiency in automated synthesizers?

- Methodological Answer : Low efficiency (<90%) may result from:

- Moisture contamination : Ensure anhydrous acetonitrile and dry synthesis columns.

- Activator failure : Replace aged tetrazole with fresh batches.

- Phosphoramidite degradation : Verify reagent integrity via ³¹P NMR (peak at ~149 ppm for active isomer).

- Synthesizer calibration : Check flow rates and valve function to ensure reagent delivery .

Q. What controls are essential when validating VIC-labeled probes for publication?

- Methodological Answer :

- Negative control : Unlabeled oligonucleotide to assess background fluorescence.

- Isomer purity control : HPLC chromatogram confirming >95% 6-isomer.

- Cross-talk control : Test probes in singleplex vs. multiplex formats to quantify channel bleed-through.

- Quenching efficiency : Measure fluorescence increase post-probe digestion (e.g., exonuclease cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.